molecular formula C10H10BrN B3039128 2-(4-Bromophenyl)butanenitrile CAS No. 99057-81-5

2-(4-Bromophenyl)butanenitrile

Cat. No. B3039128
CAS RN: 99057-81-5
M. Wt: 224.1 g/mol
InChI Key: XKDZPVMRZRBXOK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-(4-Bromophenyl)butanenitrile is 224.1 . The InChI code for this compound is 1S/C10H10BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 .


Physical And Chemical Properties Analysis

2-(4-Bromophenyl)butanenitrile is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Research

Brominated aromatic compounds like 2-(4-Bromophenyl)butanenitrile are pivotal in organic synthesis. They serve as intermediates in the preparation of more complex molecules. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials, showcases the utility of brominated intermediates in pharmaceutical synthesis (Qiu et al., 2009). Such compounds are essential for developing new drugs and understanding chemical reaction mechanisms.

Materials Science

Brominated flame retardants (BFRs) are a group of brominated compounds used to enhance fire resistance in materials. Research on novel brominated flame retardants in various applications, including indoor air, dust, and consumer goods, highlights the significance of brominated compounds in improving safety standards (Zuiderveen et al., 2020). The study of such compounds aids in developing safer and more effective fire retardants for use in everyday products.

Environmental Studies

The environmental impact of brominated compounds, especially as pollutants, is a critical area of research. Studies on the occurrence and toxicity of brominated phenols, like 2,4,6-Tribromophenol, provide insights into the environmental behavior and potential risks associated with brominated chemical pollutants (Koch & Sures, 2018). Understanding the environmental fate of such compounds is essential for assessing ecological risks and formulating pollution control strategies.

Safety and Hazards

The safety information for 2-(4-Bromophenyl)butanenitrile indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-(4-Bromophenyl)butanenitrile is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, 2-(4-Bromophenyl)butanenitrile may act as a boron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)butanenitrile. For instance, in the context of SM cross-coupling reactions, the reaction conditions need to be exceptionally mild and functional group tolerant . , suggesting that it may be sensitive to changes in temperature and purity.

properties

IUPAC Name

2-(4-bromophenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDZPVMRZRBXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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